molecular formula C11H7BrN4 B13069130 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline

Cat. No.: B13069130
M. Wt: 275.10 g/mol
InChI Key: AXUNFDSSWQAMRF-UHFFFAOYSA-N
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Description

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and chemical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline typically involves the reaction of 4-bromobenzene-1,2-diamine with 2-bromo-1-(1H-pyrazol-1-yl)ethan-1-one. The reaction is catalyzed by triethylene diamine (DABCO) and carried out in tetrahydrofuran as the solvent . The process involves several steps, including substitution, reductive cyclization, oxidation, and condensation .

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and cost-effectiveness. The raw materials used are easily available, and the reaction conditions are designed to be rapid, convenient, and environmentally friendly. The final product is obtained through vacuum concentration and recrystallization with ethyl acetate/n-hexane .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline undergoes various types of chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.

    Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, often leading to the formation of new derivatives.

    Cyclization Reactions: Formation of ring structures through intramolecular reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further utilized in drug synthesis and other applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of Erdafitinib, it plays a crucial role in inhibiting fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and survival . This inhibition leads to the suppression of tumor growth in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • Quinalphos
  • Quizalofop-p-ethyl
  • Carbadox
  • Mequindox
  • Olaquindox
  • Erdafitinib

Uniqueness

Compared to other quinoxaline derivatives, 7-Bromo-2-(1H-pyrazol-1-yl)quinoxaline stands out due to its specific structure, which allows it to be an effective intermediate in drug synthesis.

Properties

Molecular Formula

C11H7BrN4

Molecular Weight

275.10 g/mol

IUPAC Name

7-bromo-2-pyrazol-1-ylquinoxaline

InChI

InChI=1S/C11H7BrN4/c12-8-2-3-9-10(6-8)15-11(7-13-9)16-5-1-4-14-16/h1-7H

InChI Key

AXUNFDSSWQAMRF-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CN=C3C=CC(=CC3=N2)Br

Origin of Product

United States

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